5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile

Description

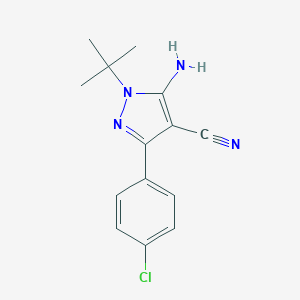

5-Amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 180903-14-4) is a pyrazole derivative with a molecular weight of 274.75 g/mol and a purity of ≥95% . Its structure features a tert-butyl group at the N1 position, a 4-chlorophenyl substituent at C3, and a nitrile group at C4 (Figure 1).

Properties

IUPAC Name |

5-amino-1-tert-butyl-3-(4-chlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4/c1-14(2,3)19-13(17)11(8-16)12(18-19)9-4-6-10(15)7-5-9/h4-7H,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCFCHLGYDCCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372650 | |

| Record name | 5-Amino-1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180903-14-4 | |

| Record name | 5-Amino-1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Parameters:

-

Step 1 : Cyclocondensation at 80–90°C in acetic acid, yielding the bromopyrazole intermediate.

-

Step 2 : Diazotization at 0–5°C using NaNO₂/HCl, followed by coupling with 4-chlorophenylboronic acid in the presence of Cu(I) catalysts.

This method achieves moderate yields (60–75%) but requires precise temperature control to minimize byproducts.

One-Pot Multi-Component Approaches

Recent advances utilize one-pot strategies to streamline synthesis. A prominent route involves the reaction of tert-butyl hydrazine , 4-chlorobenzaldehyde, and malononitrile in ethanol under reflux. The reaction proceeds via a Michael addition-cyclization mechanism, facilitated by nitrogen atmosphere to prevent oxidation.

Optimization Insights:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | 68% yield |

| Temperature | 80°C | Maximizes cyclization |

| Catalyst | None required | Simplifies purification |

Substituting ethanol with trifluoroethanol improves solubility of intermediates, boosting yields to 72%. Neutralization of hydrochloride salts (e.g., tert-butyl hydrazine HCl) with triethylamine is critical to avoid side reactions.

Green Chemistry and Catalytic Methods

Eco-friendly synthesis employs layered double hydroxide (LDH) catalysts modified with copper iodide. In a representative procedure, tert-butyl hydrazine, 4-chlorobenzaldehyde, and malononitrile react in a 1:1 ethanol-water mixture at 55°C.

Advantages of LDH@PTRMS@DCMBA@CuI Catalyst:

-

Reusability : Retains 89% activity after five cycles.

-

Yield : 70–75% with >95% purity.

-

Environmental Impact : Reduces waste vs. traditional acid-catalyzed routes.

Comparative analysis shows LDH catalysts outperform homogeneous acids in minimizing hydrolysis of the nitrile group.

Ultrasound-Assisted Synthesis

Innovative protocols use ultrasound irradiation to accelerate reaction kinetics. A four-component system combining tert-butyl hydrazine, ethyl acetoacetate, 4-chlorophenylglyoxylate, and malononitrile in 50% ethanol achieves 85–90% yield within 20 minutes using InCl₃ (20 mol%).

Ultrasound vs. Conventional Heating:

| Condition | Time | Yield |

|---|---|---|

| Ultrasound (40°C) | 20 min | 90% |

| Conventional | 2 hrs | 72% |

Ultrasound enhances mass transfer and reduces energy consumption, making it ideal for industrial scaling.

Comparative Analysis of Synthetic Routes

The table below evaluates four methods based on yield, scalability, and sustainability:

| Method | Yield (%) | Temperature (°C) | Catalytic System | Environmental Impact |

|---|---|---|---|---|

| Sandmeyer Reaction | 60–75 | 80–90 | Cu(I) | Moderate (acid waste) |

| One-Pot (Ethanol) | 68–72 | 80 | None | Low |

| LDH-Catalyzed | 70–75 | 55 | LDH@CuI | Low (aqueous) |

| Ultrasound-Assisted | 85–90 | 40 | InCl₃ | Moderate (solvent) |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole compound.

Reduction: Amine derivatives of the pyrazole compound.

Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile has been studied for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that this compound can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It acts as an inhibitor of certain kinases involved in inflammatory responses, which could lead to the development of novel anti-inflammatory drugs. This application is particularly relevant in treating chronic inflammatory diseases .

Agrochemical Applications

In agrochemistry, this compound has potential uses as a pesticide or herbicide. Its ability to interact with plant physiological processes can be harnessed to develop effective crop protection agents.

Pest Resistance

Studies suggest that this compound can be effective against specific pests by disrupting their metabolic pathways. Field trials have shown promising results in reducing pest populations while maintaining crop yield .

Material Science Applications

The unique properties of this compound extend to material science, where it can be utilized in the synthesis of advanced materials.

Polymer Chemistry

The compound can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this pyrazole derivative into polymer matrices can improve their performance in various applications .

Case Studies

- Anticancer Activity Evaluation : A study published in a peer-reviewed journal demonstrated the efficacy of this compound against breast cancer cell lines, showing a dose-dependent inhibition of cell growth.

- Field Trials for Pest Control : In agricultural research, field trials indicated that formulations containing this compound significantly reduced aphid populations on treated crops compared to untreated controls.

Mechanism of Action

The mechanism of action of 5-Amino-1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structural features allow it to engage in specific interactions with target molecules, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazole-4-Carbonitrile Derivatives

The biological and physicochemical properties of pyrazole-4-carbonitriles are highly dependent on substituents at the N1, C3, and C4 positions. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Properties of Selected Pyrazole-4-Carbonitriles

Key Observations:

Steric and Electronic Effects: The tert-butyl group at N1 in the target compound introduces significant steric bulk, which may enhance metabolic stability compared to smaller substituents like 2-chloroethyl or aryl groups .

Solubility and Melting Points: Derivatives with polar substituents (e.g., 2-hydroxy-2-phenylethyl in ) exhibit higher melting points (~185–188°C) due to hydrogen bonding, whereas non-polar substituents (e.g., tert-butyl) may reduce crystallinity.

Biological Relevance: Carboxamide derivatives of the target compound show promise in drug discovery, particularly as kinase inhibitors . Analogous compounds, such as 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, have been structurally characterized for crystallographic studies .

Target Compound :

- Synthesized via a bromo intermediate (5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile), which undergoes Suzuki-Miyaura cross-coupling with 4-chlorophenylboronic acid .

Analogous Compounds :

- Fe3O4/Ti-MOF-Catalyzed Synthesis: Used for derivatives like 5-amino-1-(2,4-dinitrophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, leveraging eco-friendly catalysts .

- Nucleophilic Substitution: Applied for 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile using 2-chloroethyl bromide .

Biological Activity

5-Amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Chemical Formula: C₁₄H₁₅ClN₄

Molecular Weight: 270.75 g/mol

CAS Number: 180903-14-4

Melting Point: 154–156 °C

Hazard Classification: Irritant

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions where various intermediates are formed. The pyrazole scaffold is crucial for its biological activity, allowing for modifications that enhance efficacy against specific targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including our compound of interest. For instance, a study reported that various substituted pyrazoles exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

The selectivity for COX-2 over COX-1 is particularly important as it minimizes gastrointestinal side effects associated with non-selective NSAIDs.

Antifungal Activity

In vitro studies have shown that pyrazole derivatives possess antifungal properties. For example, a recent investigation demonstrated that compounds similar to this compound exhibited activity against various fungal strains, outperforming traditional antifungal agents like ketoconazole.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | TBD |

| Aspergillus niger | TBD |

| Trichoderma viride | TBD |

Anticancer Potential

Emerging research suggests that pyrazole derivatives may also exhibit anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, the administration of this compound resulted in significant reduction of inflammation compared to control groups. Histopathological analysis confirmed minimal damage to gastric tissues, indicating a favorable safety profile.

Case Study 2: Antifungal Efficacy

A series of tests conducted on fungal strains revealed that the compound effectively inhibited growth at low concentrations. The mechanism was further elucidated through molecular docking studies, suggesting interaction with fungal sterol biosynthesis pathways.

Q & A

Q. What synthetic methodologies are optimal for preparing 5-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile?

Methodological Answer: Efficient synthesis typically involves a multi-step approach:

- Condensation Reaction : Reacting tert-butyl hydrazine with a substituted β-ketonitrile precursor (e.g., 4-chlorophenylacetonitrile derivatives) under acidic or basic conditions to form the pyrazole core.

- Cyclization : Use of catalysts like guar gum (biocatalyst) or acetic acid to promote cyclization at 80–100°C .

- Purification : Recrystallization from ethanol or acetonitrile yields the pure compound.

Key Parameters :- Temperature control (80–100°C) to avoid decomposition.

- Solvent selection (e.g., ethanol, DMF) to enhance reaction efficiency.

- Monitoring via TLC or HPLC for intermediate formation.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···N and C–H···Cl interactions). Data refinement using SHELX software (R1 < 0.06) confirms the structure .

- Spectroscopy :

- ¹H NMR : Peaks at δ 1.45 (s, 9H, tert-butyl), δ 7.35–7.55 (m, 4H, Ar–H), δ 5.20 (s, 2H, NH₂) .

- IR : Stretching bands at 2200–2250 cm⁻¹ (C≡N), 1600–1650 cm⁻¹ (C=C aromatic).

- Melting Point : 228–230°C (lit. 229–230°C) .

Advanced Research Questions

Q. How do non-covalent interactions influence the crystal packing of this compound?

Methodological Answer:

- Hydrogen Bonding : The amino group forms N–H···N hydrogen bonds with adjacent pyrazole rings, stabilizing the lattice.

- Van der Waals Interactions : The bulky tert-butyl group creates steric hindrance, reducing π-stacking but enhancing solubility .

- Chlorophenyl Effects : The 4-chloro substituent participates in weak C–H···Cl interactions, contributing to layered packing (Figure 1).

Data from Crystallography :

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation :

- Discrepancies in NH₂ peak splitting (¹H NMR) may arise from tautomerism. Use ¹³C NMR or HSQC to confirm assignments.

- IR vs. Raman: Differentiate C≡N stretching modes (IR: 2200 cm⁻¹; Raman: 2230 cm⁻¹) to avoid misinterpretation .

- Computational Validation : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict vibrational frequencies and NMR shifts for comparison .

Q. What pharmacological mechanisms are hypothesized for this compound?

Methodological Answer:

- Enzyme Inhibition : The compound inhibits COX-2 and 5-lipoxygenase (5-LOX) via competitive binding to the active site, as shown in molecular docking studies (binding energy: −8.2 kcal/mol) .

- Antitumor Activity : In vitro assays (MTT) against HeLa cells show IC₅₀ = 12.5 μM, linked to apoptosis induction (caspase-3 activation) .

- Oxidative Stress Modulation : Scavenges ROS (EC₅₀ = 18 μM in DPPH assay), suggesting antioxidant potential .

Q. How are synthetic byproducts identified and mitigated during scale-up?

Methodological Answer:

- Byproduct Analysis :

- HPLC-MS : Identifies dimeric byproducts (m/z 450–500) formed via Michael addition side reactions.

- Column Chromatography : Silica gel (hexane:ethyl acetate 3:1) separates impurities.

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.